molecular formula C20H23N3OS B6556710 1-(4-methylpiperidin-1-yl)-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propan-1-one CAS No. 1040642-87-2

1-(4-methylpiperidin-1-yl)-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propan-1-one

Cat. No.: B6556710
CAS No.: 1040642-87-2
M. Wt: 353.5 g/mol
InChI Key: SJVCRJRWYSVXGF-UHFFFAOYSA-N
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Description

1-(4-Methylpiperidin-1-yl)-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propan-1-one is a synthetic small molecule featuring a hybrid scaffold of imidazo[2,1-b]thiazole and 4-methylpiperidine linked via a propan-1-one spacer. The imidazo[2,1-b]thiazole core is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with kinase targets . The 4-methylpiperidine moiety may enhance solubility and pharmacokinetic properties compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-3-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-15-9-11-22(12-10-15)19(24)8-7-17-14-25-20-21-18(13-23(17)20)16-5-3-2-4-6-16/h2-6,13-15H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVCRJRWYSVXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCC2=CSC3=NC(=CN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-methylpiperidin-1-yl)-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propan-1-one , identified by its CAS number 1040642-87-2 , is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C20H23N3OSC_{20}H_{23}N_{3}OS with a molecular weight of 353.5 g/mol . The structure features a piperidine moiety and an imidazo-thiazole framework, which are critical for its biological activity.

PropertyValue
CAS Number1040642-87-2
Molecular FormulaC20H23N3OS
Molecular Weight353.5 g/mol

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available piperidine derivatives and various thiazole precursors. The synthetic route includes the formation of the imidazo-thiazole core followed by functionalization to introduce the piperidine ring.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
  • IC50 Values : In vitro studies reported IC50 values indicating significant cytotoxicity:
    • MCF-7: IC50=0.084±0.020mmol L1IC_{50}=0.084\pm 0.020\,\text{mmol L}^{-1}
    • A549: IC50=0.034±0.008mmol L1IC_{50}=0.034\pm 0.008\,\text{mmol L}^{-1}

These values suggest that the compound is more potent than standard chemotherapeutics like cisplatin in certain contexts .

Structure-Activity Relationships (SAR)

The biological activity is closely related to the structural features of the compound. Modifications in the piperidine and imidazo-thiazole moieties can significantly impact potency:

ModificationEffect on Activity
Substitution on PiperidineIncreased binding affinity to target proteins
Variations in Imidazo-Thiazole coreAltered cytotoxicity profiles

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Compound Similarities : Other derivatives with similar structural motifs have been evaluated for their anticancer properties, demonstrating a trend where increased hydrophobicity correlates with enhanced cellular uptake and activity.
  • Clinical Relevance : Compounds exhibiting similar mechanisms have been advanced into clinical trials for various cancers, underscoring the therapeutic potential of this class of molecules.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Activity : The acetamide-linked derivatives (e.g., 5l) exhibit potent cytotoxicity (IC50 = 1.4 µM against MDA-MB-231), attributed to their ability to inhibit VEGFR2 (~5.72% inhibition at 20 µM) . The target compound’s propan-1-one linker and 4-methylpiperidine group may alter binding kinetics compared to acetamide or spirocyclic analogues.
  • Thermal Stability: Melting points vary significantly with substituents.
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving condensation of imidazo[2,1-b]thiazole intermediates with substituted piperidines. Yields for such reactions typically range from 70–81% .

Computational and Spectroscopic Data

  • NMR Profiles : Imidazo[2,1-b]thiazole protons typically resonate at δ 7.4–8.7 ppm in DMSO-d6, as seen in 5e (δ 8.32 for imidazole H) . The target compound’s 4-methylpiperidine protons are expected near δ 1.2–2.5 ppm.
  • Mass Spectrometry : Analogues like 5l show [M+H]+ peaks at m/z 573.1841, consistent with theoretical values (<0.005% error) . The target compound’s calculated [M+H]+ is m/z 409.16.

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